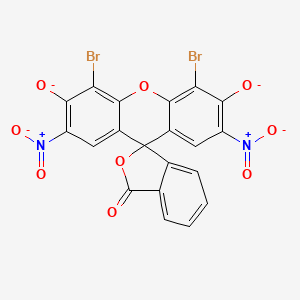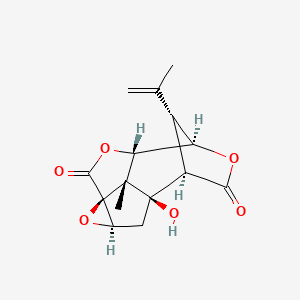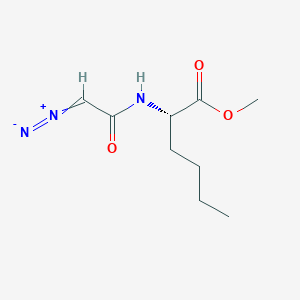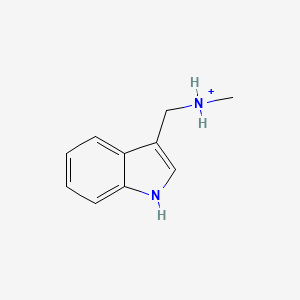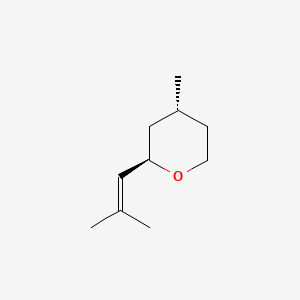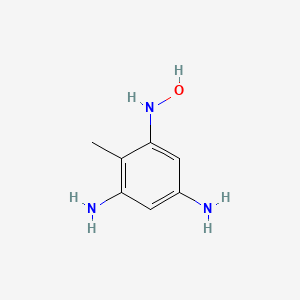
2,4-Diamino-6-hydroxylaminotoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-diamino-6-hydroxylaminotoluene is a member of the class of aminotoluenes that is 2,4-diaminotoluene bearing an additional hydroxylamino substituent at position 6. It has a role as a xenobiotic metabolite. It is an aminotoluene and a member of hydroxylamines.
Aplicaciones Científicas De Investigación
Quinazoline Antifolates in Neuroblastoma Cells
Quinazoline analogues, including 2,4-diamino quinazoline derivatives, have shown potential in inhibiting the growth and enzyme activity of mouse neuroblastoma cells. These compounds have been classified into two types: 2,4-diamino and 2-amino-4-hydroxy derivatives. The 2,4-diaminoquinazolines, such as DAQ and methasquin, effectively inhibit cell growth and dihydrofolate reductase activity. The inhibition of growth appears to correlate with the inhibition of dihydrofolate reductase, particularly in sensitive cells (Carlin, Rosenberg, Vandeventer, & Friedkin, 1974).
Herbicide Innovation
Quinazoline-2,4-dione derivatives, a novel scaffold for hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, have been explored for their potential in herbicide innovation. Structural optimization of these compounds, guided by the crystal structure of Arabidopsis thaliana (At)HPPD, has led to the identification of highly potent inhibitors. These compounds demonstrate significant herbicidal activity and crop safety, suggesting their promising prospects in agricultural applications (Qu et al., 2021).
Antitumor Effects
2,4-diamino-6-[(anilino)methyl]quinazoline antifolates have been tested as inhibitors of dihydrofolate reductase in leukemia cells. Several potent inhibitors were identified, displaying activity comparable to methotrexate. These compounds have shown broad-spectrum antitumor effects, encouraging further evaluation as anti-neoplastic agents (Bertino, Sawicki, Moroson, Cashmore, & Elslager, 1979).
Anti-Amyloid Agents
Isomeric 2,4-diaminoquinazolines have been synthesized and evaluated for their antiaggregation potential toward Aβ40/42, relevant in Alzheimer's disease. Structure-activity relationship data identified potent inhibitors, demonstrating the suitability of the DAQ ring system to develop antiamyloid agents for studying Aβ aggregation (Mohamed, Shakeri, Tin, & Rao, 2016).
GTP Cyclohydrolase I Inhibition
2,4-Diamino-6-hydroxypyrimidine (DAHP) inhibits GTP cyclohydrolase I (GTPCH), impacting tetrahydrobiopterin (BH4) synthesis. DAHP's inhibition mechanism involves dual pathways: emulating BH4 at low concentrations and directly competing with GTP substrate at higher concentrations (Xie, Smith, & Gross, 1998).
Propiedades
Nombre del producto |
2,4-Diamino-6-hydroxylaminotoluene |
|---|---|
Fórmula molecular |
C7H11N3O |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
N-(3,5-diamino-2-methylphenyl)hydroxylamine |
InChI |
InChI=1S/C7H11N3O/c1-4-6(9)2-5(8)3-7(4)10-11/h2-3,10-11H,8-9H2,1H3 |
Clave InChI |
DAAYGLKRMDTNSS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1NO)N)N |
SMILES canónico |
CC1=C(C=C(C=C1NO)N)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



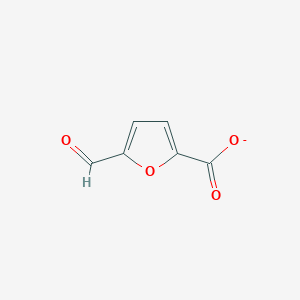

![(3aS,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol](/img/structure/B1242003.png)
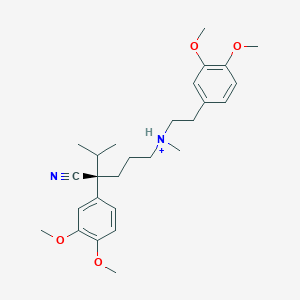
![(3aS)-2-benzyl-10,10-dimethyl-4,9-dihydro-3aH-imidazo[1,5-b]-carboline-1,3-quinone](/img/structure/B1242005.png)
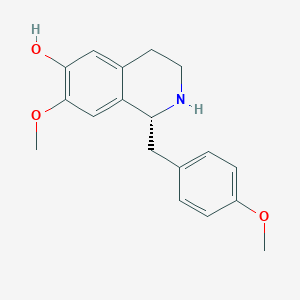

![{(1R,2R)-3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl}acetate](/img/structure/B1242012.png)
